6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
Description
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-8-3-5-10(6-4-8)14(18)21-11-7-9(2)15-13(17)12(11)16(19)20/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXIKVPBAWQVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of 6-methyl-2-oxo-1H-pyridine, followed by esterification with 4-methylbenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse molecular architectures through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Ester Moieties
The 4-methylbenzoate group distinguishes this compound from closely related analogs. For example:
- BI82717 : Features a 2-ethoxybenzoate ester (vs. 4-methylbenzoate), increasing steric bulk and altering electron distribution .
These modifications impact lipophilicity (logP) and solubility, critical for bioavailability.
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Ester Substituent | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-methylbenzoate | 318.28 | Nitro, methyl, ester |
| BI82717 | 2-ethoxybenzoate | 318.28 | Ethoxy, nitro, ester |
| BI83040 | 2,3-dimethoxybenzoate | 334.28 | Methoxy (×2), nitro, ester |
Core Heterocycle Modifications
The dihydropyridinone ring is a hallmark of antitubulin agents. highlights that analogs with a (1-methyl-2-oxo-1,2-dihydropyridin-4-yl) moiety exhibit cytotoxicity by disrupting microtubule dynamics . Nitro groups are strong electron-withdrawing substituents, which may enhance electrophilic interactions but could also increase metabolic instability compared to methoxy groups .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Nitro groups are prone to reduction in vivo, which may limit the half-life of the target compound relative to analogs with methoxy or ethoxy substituents .
Biological Activity
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate is , with a molecular weight of approximately 288.26 g/mol. The compound features a pyridine core with nitro and methylbenzoate substituents, which contribute to its biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antitumor Activity
Studies have shown that derivatives of dihydropyridine compounds, including 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate, possess significant antitumor properties. For instance, compounds with similar structures have demonstrated effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, its structural similarity to other enzyme inhibitors suggests potential activity against targets such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.
3. Antimicrobial Properties
Preliminary studies indicate that 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate may exhibit antimicrobial activity against certain bacterial strains. This activity is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to the following mechanisms:
Binding Affinity: The nitro group and the ester moiety enhance binding affinity to target proteins or enzymes, leading to altered biochemical responses.
Reactive Oxygen Species (ROS) Modulation: Some studies suggest that the compound may influence ROS levels within cells, affecting oxidative stress responses and apoptosis pathways.
Interaction with Cellular Receptors: Its ability to interact with specific receptors can modulate signaling cascades that are pivotal in disease progression.
Comparative Analysis
To better understand the biological activity of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate | Structure | Antitumor properties |
| 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin derivatives | Structure | Enzyme inhibition |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies: A study published in the Journal of Medicinal Chemistry reported that similar dihydropyridine derivatives exhibited potent anticancer effects in vitro against breast cancer cell lines through apoptosis induction .
- Inflammation Models: Research indicated that compounds with similar structures could significantly reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Testing: In vitro assays demonstrated that derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate?
- Methodology : Multi-step synthesis is typically employed, starting with functionalization of the dihydropyridine core. A nitro group can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). The 4-methylbenzoate esterification may involve coupling the hydroxyl group of the dihydropyridine intermediate with 4-methylbenzoyl chloride using a base like pyridine. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid over-nitration or ester hydrolysis. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/oxo groups (δ 1.5–2.5 ppm and δ 170–180 ppm for carbonyl carbons, respectively).
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and ester carbonyl (1720–1740 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₄H₁₂N₂O₅: 288.0746) and fragmentation patterns.
Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be systematically addressed?
- Methodology :
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and binding affinity studies) to cross-validate activity.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the nitro group with cyano or methoxy) to isolate functional group contributions.
- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., kinases or oxidoreductases).
Contradictions may arise from impurities (>95% purity required) or solvent effects (e.g., DMSO interference in cellular assays) .
Q. What strategies optimize the stability of this compound under experimental conditions?
- Methodology :
- pH Stability : Test degradation kinetics in buffers (pH 2–9) via HPLC. The nitro group may hydrolyze under strongly basic conditions.
- Light/Temperature Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation or thermal decomposition.
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility and shelf-life .
Q. How can regioselectivity challenges during nitration be mitigated?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the 3-position.
- Catalytic Systems : Use zeolites or Lewis acids (e.g., FeCl₃) to enhance para/ortho selectivity.
- Computational Prediction : DFT calculations predict electron density maps to identify reactive sites .
Structural and Mechanistic Questions
Q. What crystallographic data are available for analogous dihydropyridine derivatives?
- Methodology : Refer to published structures like 2-(4-methoxyphenoxy)-6-methyl-3-oxo-dihydropyran-4-yl benzoate (CCDC QZZ), which shares a benzoate ester and oxo-dihydropyridine core. Key bond lengths (C=O: ~1.21 Å) and angles (C-Nitro: ~120°) provide benchmarks for computational or experimental comparisons .
Q. How does the nitro group influence the compound’s electronic properties?
- Methodology :
- Cyclic Voltammetry : Measure reduction potentials to assess nitro → amine redox behavior.
- UV-Vis Spectroscopy : Monitor absorption shifts (λmax ~300–400 nm) in polar vs. nonpolar solvents.
- Hammett Constants : Use σpara values (–NO₂: +0.82) to predict substituent effects on reactivity .
Data Analysis and Validation
Q. What statistical approaches resolve batch-to-batch variability in synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry).
- Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC) with reaction conditions.
- QbD Frameworks : Define critical quality attributes (CQAs) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
